

# Protocol for Nuclear and Cytoplasmic Fractionation of CreA in *Aspergillus nidulans*

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## Compound of Interest

Compound Name: *CreA protein*

Cat. No.: *B1174801*

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## Application Notes

This protocol provides a detailed methodology for the separation of nuclear and cytoplasmic fractions from the filamentous fungus *Aspergillus nidulans* to study the subcellular localization of the carbon catabolite repressor protein, CreA. CreA is a key transcription factor that regulates the expression of genes involved in the utilization of alternative carbon sources. Understanding its distribution between the nucleus and the cytoplasm under different metabolic conditions is crucial for elucidating its regulatory mechanisms.

Recent studies suggest that CreA is present in both the nucleus and the cytoplasm under both repressing (e.g., high glucose) and derepressing conditions. This indicates that the regulation of CreA activity may not be solely dependent on its nuclear translocation but may also involve post-translational modifications or interactions with other proteins. Therefore, this protocol is designed to provide researchers with a reliable method to obtain distinct nuclear and cytoplasmic fractions, enabling the investigation of changes in the relative abundance of CreA in each compartment and its modification status.

The protocol offers two alternative methods for the initial and critical step of fungal cell wall disruption: enzymatic digestion to form protoplasts, which allows for gentle lysis, and mechanical disruption using liquid nitrogen for a more rapid approach. The choice of method may depend on the specific downstream applications and available resources.



## Experimental Protocols

This section details two primary methods for the nuclear and cytoplasmic fractionation of *Aspergillus nidulans*.

### Method 1: Fractionation via Protoplast Formation

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then gently lysed to release cellular contents.

Materials:

- *Aspergillus nidulans* mycelia
- Protoplasting Buffer (e.g., 1.2 M MgSO<sub>4</sub>, 10 mM sodium phosphate, pH 5.8)
- Cell wall lysing enzymes (e.g., a mixture of cellulase,  $\beta$ -glucuronidase, and chitinase)
- Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors)
- Cytoplasmic Extraction Buffer (Lysis Buffer + 0.5% NP-40)
- Nuclear Wash Buffer (Lysis Buffer)
- Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors)
- Dounce homogenizer
- Microcentrifuge

Procedure:

- **Harvest and Wash Mycelia:** Harvest fungal mycelia from liquid culture by filtration and wash with sterile water.
- **Protoplast Generation:** Resuspend the mycelia in Protoplasting Buffer containing cell wall lysing enzymes. Incubate with gentle shaking at 30°C for 2-4 hours, monitoring protoplast

formation microscopically.

- **Harvest Protoplasts:** Separate protoplasts from mycelial debris by filtration through sterile glass wool. Pellet the protoplasts by centrifugation at low speed (e.g., 500 x g) for 10 minutes.
- **Lysis of Protoplasts:** Gently resuspend the protoplast pellet in ice-cold Lysis Buffer.
- **Cytoplasmic Extraction:** Add Cytoplasmic Extraction Buffer (containing NP-40) to the protoplast suspension. Incubate on ice for 15 minutes with occasional gentle mixing.
- **Isolation of Nuclei:** Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
- **Wash Nuclei:** Wash the nuclear pellet with ice-cold Nuclear Wash Buffer to remove cytoplasmic contaminants. Centrifuge again at 1,000 x g for 5 minutes at 4°C.
- **Nuclear Protein Extraction:** Resuspend the washed nuclear pellet in ice-cold Nuclear Extraction Buffer. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and release nuclear proteins.
- **Clarification of Nuclear Extract:** Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear proteins.

## Method 2: Fractionation by Mechanical Disruption

This method utilizes liquid nitrogen to rapidly freeze and disrupt the fungal cell wall.

Materials:

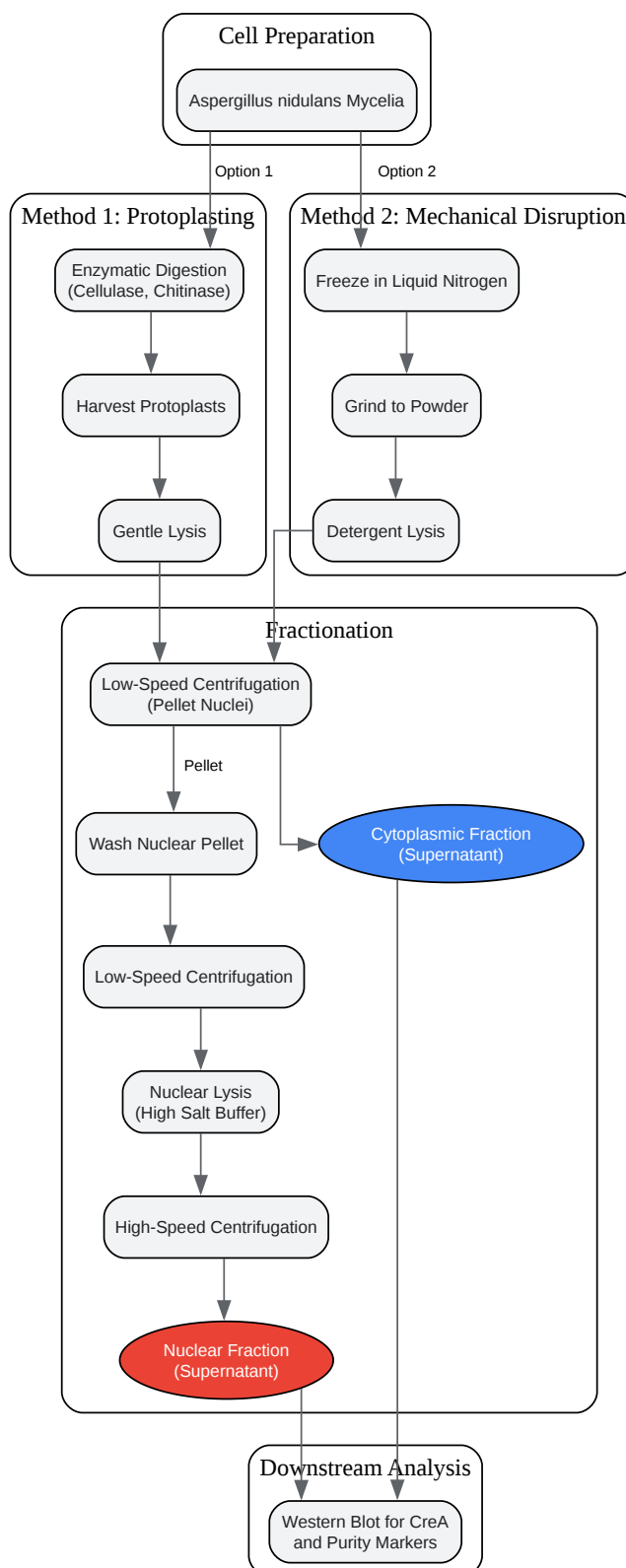
- *Aspergillus nidulans* mycelia
- Liquid nitrogen
- Mortar and pestle
- Fractionation Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl<sub>2</sub>, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, and protease/phosphatase inhibitors)

- Fractionation Buffer B (Fractionation Buffer A + 1% NP-40)
- Nuclear Wash Buffer (Fractionation Buffer A)
- Nuclear Lysis Buffer (20 mM HEPES-KOH pH 7.5, 420 mM NaCl, 1.5 mM MgCl<sub>2</sub>, 0.2 mM EDTA, 25% glycerol, 1 mM DTT, and protease/phosphatase inhibitors)
- Microcentrifuge

#### Procedure:

- Harvest and Freeze Mycelia: Harvest fungal mycelia and freeze them in liquid nitrogen.
- Mechanical Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
- Resuspend Mycelial Powder: Resuspend the powdered mycelia in ice-cold Fractionation Buffer A.
- Cell Lysis: Add Fractionation Buffer B (containing NP-40) and incubate on ice for 20 minutes with gentle stirring.
- Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
- Cytoplasmic Fraction: The supernatant is the cytoplasmic fraction. For further clarification, this fraction can be centrifuged at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C.
- Wash Nuclei: Wash the nuclear pellet with Nuclear Wash Buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C.
- Nuclear Protein Extraction: Resuspend the washed nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
- Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant is the nuclear extract.

## Visualization



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Caption: Workflow for Nuclear and Cytoplasmic Fractionation of CreA.

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